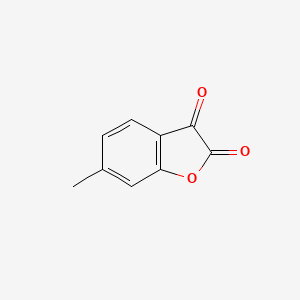

6-Methylbenzofuran-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-benzofuran-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-2-3-6-7(4-5)12-9(11)8(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMDDPGFMVLEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylbenzofuran 2,3 Dione and Its Derivatives

Classical Approaches to Benzofuran-2,3-dione (B1329812) Synthesis

Traditional methods for constructing the benzofuran-2,3-dione core have laid the groundwork for many of the synthetic routes used today. These approaches typically involve cyclization reactions to form the heterocyclic ring system and subsequent oxidation to install the dione (B5365651) functionality.

Cyclization Reactions and Ring Closure Strategies

The formation of the benzofuran (B130515) ring is the cornerstone of synthesizing these diones. A prevalent classical strategy is the intramolecular cyclization of an appropriate precursor. One of the most common methods involves the cyclization of α-phenoxycarbonyl compounds, such as esters or ketones, through reactions like the Friedel-Crafts acylation. For the synthesis of a 6-methyl substituted derivative, the starting material would typically be derived from p-cresol.

Another classical approach is the Perkin reaction, which can be adapted to produce benzofuran systems. For instance, the cyclization of 2-(1-formyl-2-naphthoxy)alkanoic acids under Perkin reaction conditions has been shown to yield 2-alkylnaphthofurans. While not a direct synthesis of the dione, this illustrates the utility of cyclization in building the core furan (B31954) ring fused to an aromatic system.

The Dieckmann condensation, an intramolecular reaction of diesters to form β-keto esters, also represents a viable, though less common, route for constructing the five-membered ring of the benzofuran system. rsc.org

Oxidation Methodologies for Precursor Transformation

Once the benzofuran skeleton is in place, the introduction of the 2,3-dione functionality is typically achieved through oxidation. The choice of oxidant and reaction conditions is critical and can significantly influence the product yield and the formation of byproducts.

The oxidation of a suitably substituted benzofuran is a direct route to the dione. For example, research on the oxidation of 6-methyl-2-phenylbenzofuran with chromic acid has been explored. jst.go.jpamanote.com While this specific reaction under certain conditions led to an unusual dimeric product, the use of Jones' reagent (chromium trioxide in aqueous sulfuric acid and acetone) on the same substrate yielded 2-hydroxy-4-methylbenzil, indicating that the benzofuran ring can be opened oxidatively. jst.go.jp This highlights the challenge in achieving selective oxidation to the desired dione without cleaving the heterocyclic ring.

Other potential precursors for oxidation include 2-hydroxybenzofurans or 3-hydroxybenzofurans. The oxidation of these intermediates can, in principle, lead to the corresponding dione.

Modern Synthetic Innovations and Sustainable Chemistry Principles

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches often utilize catalysis and novel reaction conditions to streamline the synthesis of complex molecules like 6-methylbenzofuran-2,3-dione.

Catalytic Methods for Benzofuran Ring Formation (e.g., Palladium- and Copper-catalyzed reactions)

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of benzofurans. nih.gov These methods often allow for the construction of the benzofuran ring in a single step from readily available starting materials.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions that can be adapted for benzofuran synthesis. The Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful method for creating 2,3-disubstituted benzofurans. rsc.orgnih.gov While this typically does not directly yield the dione, the resulting benzofuran can be a precursor for subsequent oxidation.

More directly related is the palladium-catalyzed synthesis of naphtho[2,3-b]benzofuran-6,11-diones from the reaction of chloroquinones with iodophenols. researchgate.net This cascade coupling and ring-closure reaction demonstrates the potential of palladium catalysis to construct dione-containing fused heterocyclic systems in a single step. researchgate.net

| Catalyst System | Reactants | Product Type | Yield | Reference |

| Pd(OAc)₂, Cs₂CO₃ | Chloroquinones, Iodophenols | Naphtho[2,3-b]benzofuran-6,11-diones | Moderate | researchgate.net |

| Pd₂(dba)₃, dppf | Benzofuran-2-ylmethyl acetates, Amines | 2-(Aminomethyl)benzofurans | High | unicatt.itnih.gov |

| [Pd(η³-C₃H₅)Cl]₂, XPhos | Benzofuran-2-ylmethyl acetates, Sulfinates | 2-((Arylsulfonyl)methyl)benzofurans | High | unicatt.itnih.gov |

Copper-Catalyzed Reactions: Copper catalysts are also effective for the synthesis of benzofurans. A notable method involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This approach offers a regioselective route to polysubstituted benzofurans. The reaction proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by oxidative cyclization. rsc.org

| Catalyst System | Reactants | Product Type | Yield | Reference |

| CuI, Et₃N | o-Iodophenols, Terminal Alkynes | Substituted Benzofurans | Good to Excellent | nih.gov |

| CuCl, DBU | Salicylaldehyde-derived Schiff bases, Alkenes | Trifluoroethyl-substituted Benzofurans | 45-93% | nih.gov |

| CuBr₂/BF₃·OEt₂ | Benzoquinones, Ketene dithioacetals | 5-Hydroxybenzofurans | Moderate | thieme-connect.com |

Multi-Component Reactions (MCRs) Incorporating the Dione Moiety

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.gov The development of MCRs for the synthesis of benzofuran-2,3-diones is an emerging area of research.

While direct MCRs for this compound are not yet widely reported, related strategies show significant promise. For example, a one-pot five-component reaction involving a Ugi-azide MCR coupled with a Pd/Cu-catalyzed intramolecular cyclization has been developed to produce highly substituted benzofurans. rsc.org Adapting such a strategy to incorporate precursors that could be oxidized to a dione functionality is a plausible future direction.

The general principle of MCRs, with their high atom economy and convergence, aligns well with the goals of sustainable chemistry. researchgate.net

Solvent-Free and Microwave-Assisted Synthetic Protocols

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods are gaining prominence. These techniques can lead to shorter reaction times, higher yields, and reduced waste compared to conventional methods.

Microwave irradiation has been successfully applied to the synthesis of benzofuran-3(2H)-ones. A study reported a microwave-assisted method for the synthesis of various substituted benzofuran-3(2H)-ones, including 6-methylbenzofuran-3(2H)-one, with yields ranging from 43% to 58%. nih.govresearchgate.net This method provides a rapid and facile route to a key precursor that could potentially be oxidized to the target this compound.

The use of microwave assistance has also been demonstrated in the one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions, resulting in higher yields and shorter reaction times. nih.gov

| Method | Reactants | Product | Yield | Time | Reference |

| Microwave-assisted | Methyl 2-(2-methoxy-2-oxoethoxy)-4-methylbenzoate | 6-Methylbenzofuran-3(2H)-one | 43-58% | Short | nih.govresearchgate.net |

| Microwave-assisted | 2-Iodophenols, Terminal acetylenes, Aryl iodides | 2,3-Disubstituted benzofurans | Good to Excellent | Short | nih.gov |

Regioselectivity and Stereoselectivity in 6-Methyl Substitution Patterns and Dione Formation

The synthesis of substituted benzofuran-2,3-diones, analogous to the well-documented synthesis of isatins, presents significant challenges in controlling regiochemistry, particularly when dealing with substituted aromatic precursors. nih.gov The placement of the methyl group at the C-6 position on the benzofuran ring profoundly influences the electronic and steric properties of the molecule, which in turn dictates the outcome of the cyclization reactions required to form the heterocyclic core.

Regioselectivity in Cyclization:

Classical synthetic routes, such as adaptations of the Stolle or Sandmeyer syntheses for isatins, typically involve the cyclization of a precursor onto an aromatic ring. nih.gov For this compound, a plausible precursor would be a derivative of 4-methylphenol. The regiochemical outcome of the ring-closing step is determined by the directing effects of the substituents already present on the benzene (B151609) ring (the hydroxyl/ether and the methyl groups).

A common strategy for benzofuranone synthesis that offers insight into regiochemical control involves the reaction of substituted phenols with other reagents to build the furanone ring. oregonstate.edu For instance, in syntheses where both ortho positions to a directing group are available, the cyclization often favors the sterically less-hindered position. oregonstate.edu However, in the case of a 4-methylphenol derivative, the electronic directing effects of the hydroxyl (or ether) and methyl groups are paramount. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In a 4-methylphenol starting material, the positions ortho to the hydroxyl group (C2 and C6) are the primary sites for electrophilic attack or cyclization. The presence of the methyl group at C4 (which becomes C6 in the final benzofuran structure) does not create ambiguity for the initial cyclization ortho to the hydroxyl group, thus ensuring the formation of the desired 6-methyl substitution pattern.

A recently developed method for the regioselective synthesis of benzofuranones involves a cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes, which allows for precise control over the substitution pattern on the resulting phenolic intermediate, and subsequently, the benzofuranone. oregonstate.edu This strategy could theoretically be adapted to produce a 4-methyl-substituted phenol poised for cyclization to a 6-methylbenzofuranone. oregonstate.edu

Dione Formation:

The formation of the 2,3-dione structure itself often proceeds through the oxidation of a suitable precursor, such as a 2-substituted or 3-substituted benzofuran, or via the cyclization of an α-ketoacid derivative. The synthesis of 3-acylbenzofurans, for example, can be achieved with high selectivity through the rearrangement and transformation of 2-hydroxychalcones. nih.gov The selective oxidation of the C2 or C3 position of the benzofuran ring is a critical step. For instance, the oxidation of indoles to isatins (their nitrogen analogs) can be accomplished using various oxidizing agents, including environmentally benign methods involving molecular oxygen and a photosensitizer. nih.gov Similar strategies could be envisioned for the conversion of a 6-methylbenzofuran (B97374) precursor to the corresponding 2,3-dione.

Stereoselectivity:

The core structure of this compound is planar and achiral, meaning stereoselectivity is not a factor in its direct synthesis. However, stereoselectivity becomes a critical consideration during the synthesis of its derivatives, particularly when new chiral centers are introduced at the C2 or C3 positions of the furanone ring. For example, reactions involving nucleophilic addition to one of the carbonyl groups of the dione can generate a chiral center. The synthesis of spiro derivatives, where the C3 carbon is part of a new ring system, is a prominent example where stereocontrol is essential. nih.govresearchgate.net While specific studies on stereoselective synthesis for this compound derivatives are not extensively documented in the provided literature, principles from related fields are applicable. The use of chiral catalysts, such as cinchona alkaloid-derived squaramides, has shown success in asymmetric catalysis for addition/cyclization reactions to form other complex heterocyclic systems. mdpi.com Similarly, diastereoselective Michael additions have been employed to create specific stereoisomers in the synthesis of furan-containing building blocks for pharmaceuticals. nih.gov

Advanced Purification and Isolation Techniques for Novel Derivatives

The successful synthesis of novel derivatives of this compound is contingent upon effective purification and isolation methods to obtain compounds of high purity for subsequent characterization and evaluation. Research in the synthesis of related benzofuran and isatin (B1672199) derivatives details several well-established and advanced techniques.

The most prevalent method for the purification of benzofuran and isatin derivatives is silica (B1680970) gel column chromatography. acs.orgnih.gov The choice of eluent is critical for achieving good separation. Common solvent systems include mixtures of ethyl acetate (B1210297) (EtOAc) and hexane, or chloroform (B151607) and methanol, with the polarity adjusted based on the specific derivative being isolated. acs.orgnih.govnih.gov

Table 1: Chromatographic Purification Methods for Related Heterocyclic Compounds

| Compound Type | Purification Method | Eluent System | Reference |

|---|---|---|---|

| N-alkylisatins | Silica gel column chromatography | EtOAc/Hexane (20:80) | acs.orgnih.gov |

| Benzofuran carboxamides | Silica gel column chromatography | Chloroform or Chloroform/Methanol (50:0.2 v/v) | nih.gov |

| Spiro[indoline-quinazoline/pyrimidine]ones | Not specified, but product obtained after reaction | Not applicable | researchgate.net |

Beyond chromatography, other techniques are employed for both preliminary and final purification steps.

Extraction and Washing: Before chromatographic separation, a common workup procedure involves extracting the crude product into an organic solvent like ethyl acetate. nih.gov The organic layer is then washed with aqueous solutions, such as dilute HCl or brine, to remove inorganic impurities and unreacted starting materials. nih.govnih.gov

Recrystallization: This technique is often used to obtain highly pure crystalline solids from the crude product or after column chromatography.

Distillation: For thermally stable and volatile derivatives, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. google.com

Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool used to monitor the progress of a reaction, helping to determine the optimal time to stop the reaction and begin the purification process. acs.orgnih.gov It is also used to identify the fractions containing the desired product during column chromatography. nih.gov

Table 2: Analytical Techniques for Characterization of Purified Derivatives

| Technique | Purpose | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H-NMR, ¹³C-NMR) | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula | nih.gov |

| Elemental Analysis | Confirmation of elemental composition (C, H, N) | nih.gov |

| Infrared Spectroscopy (IR) | Identification of functional groups | researchgate.net |

The combination of these purification and analytical techniques provides a robust framework for isolating and characterizing novel derivatives of this compound, ensuring the high purity required for further research and application.

Reactivity and Reaction Mechanisms of 6 Methylbenzofuran 2,3 Dione

Electrophilic and Nucleophilic Reactivity of the Dione (B5365651) System

The vicinal dicarbonyl arrangement in 6-methylbenzofuran-2,3-dione results in a highly electrophilic core, susceptible to attack by a variety of nucleophiles. The adjacent carbonyl groups mutually enhance their electrophilicity through inductive effects.

Reactivity at the Carbonyl Centers

The two carbonyl carbons at the C2 and C3 positions are the primary sites for nucleophilic addition. While both are electrophilic, their reactivity is not identical. Drawing parallels with the structurally similar isatins (1H-indole-2,3-diones), the C3-carbonyl is generally considered the more reactive center towards nucleophiles. This is attributed to the electronic influence of the adjacent heteroatom. In this compound, the furan (B31954) oxygen, being more electronegative than the nitrogen in isatin (B1672199), exerts a stronger electron-withdrawing inductive effect, potentially making the C2-carbonyl more electrophilic. However, resonance donation from the oxygen atom can partially mitigate this effect.

Nucleophilic attack at either carbonyl carbon leads to the formation of a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions, often leading to addition products or initiating ring-opening or condensation reactions.

Reactivity at the Furan Ring and Aromatic Moiety

The dione system acts as a strong electron-withdrawing group, which deactivates the fused benzene (B151609) ring towards electrophilic aromatic substitution. organic-chemistry.orgresearchgate.netnih.govmnstate.eduyoutube.comnih.gov This deactivation is a consequence of the reduced electron density in the aromatic pi-system. The methyl group at the C6 position is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C5 and C7). However, the powerful deactivating effect of the dione is likely to dominate, making electrophilic substitution on the aromatic ring challenging and requiring harsh reaction conditions. researchgate.net

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. mdpi.com However, without such a leaving group, this type of reaction is generally unfavorable. The furan ring itself is also deactivated towards electrophilic attack due to the adjacent electron-withdrawing carbonyl groups.

Ring-Opening and Ring-Closure Transformations

The strained five-membered dione ring is susceptible to cleavage and can participate in condensation reactions that lead to the formation of new heterocyclic systems.

Hydrolytic Cleavage Mechanisms of the Dione Ring

Under aqueous acidic or basic conditions, the lactone (cyclic ester) functionality of this compound can undergo hydrolytic cleavage. The mechanism is analogous to the hydrolysis of esters and other lactones.

In basic hydrolysis, a hydroxide (B78521) ion attacks one of the carbonyl carbons (likely C2, the ester carbonyl), forming a tetrahedral intermediate. Subsequent ring opening yields a carboxylate and a phenoxide, which upon acidification will produce 2-(1-carboxy-1-oxoethoxy)-5-methylphenol.

Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl carbon towards nucleophilic attack by a water molecule. rsc.org This is followed by the formation of a tetrahedral intermediate and subsequent ring opening to yield the same phenolic acid derivative. The hydrolysis of a related compound, 3-diazo-3H-benzofuran-2-one, has been studied and demonstrates the susceptibility of the lactone ring to cleavage. rsc.org

Condensation Reactions with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen)

The dicarbonyl unit of this compound readily undergoes condensation reactions with binucleophiles, particularly those containing nitrogen or oxygen atoms. These reactions are synthetically valuable as they provide routes to a variety of fused heterocyclic compounds.

A prominent example is the reaction with o-phenylenediamines. The condensation of this compound with an o-phenylenediamine (B120857) would proceed via initial nucleophilic attack of one amino group on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to form a substituted quinoxaline (B1680401). This reaction is a well-established method for quinoxaline synthesis from 1,2-dicarbonyl compounds.

Similarly, reactions with other nitrogen nucleophiles such as hydrazine (B178648) and its derivatives can lead to the formation of pyridazino[4,5-b]benzofurans. researchgate.net For instance, the reaction of 2-acetylbenzofuran (B162037) with hydrazines yields hydrazones, indicating the reactivity of the carbonyl group towards such nucleophiles. umass.edu Condensation with hydroxylamine (B1172632) can yield isoxazole-fused systems.

While reactions with simple alcohols are less common as condensation reactions, they can act as nucleophiles, leading to ring-opened ester products under certain conditions, similar to the initial stages of hydrolysis.

Oxidative and Reductive Pathways

The this compound molecule possesses sites that can undergo both oxidation and reduction.

Oxidation of the benzofuran (B130515) ring system can lead to ring-opened products. For example, the oxidation of some benzofuran derivatives with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been reported to yield various products, including ring-opened structures. youtube.com The furan ring in some systems can undergo oxidative cleavage, for instance via treatment with Mn(III)/Co(II) catalysts in the presence of oxygen. gctlc.orgresearchgate.net

Reduction of the dione functionality can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce ketones and aldehydes. Treatment of this compound with NaBH₄ would be expected to reduce one or both carbonyl groups to hydroxyl groups, yielding a diol. The reduction of a related compound, benzofuran-2-yl methyl ketone, has been accomplished using both chemical and enzymatic methods. The use of stronger reducing agents could potentially lead to the reduction of the furan ring as well.

Pathways to Reduced Benzofuranone Species

The reduction of the dione functionality in this compound is anticipated to yield a range of reduced benzofuranone species. The specific outcome of such a reaction would be highly dependent on the nature of the reducing agent and the reaction conditions employed. Based on the reactivity of analogous diones, several reduction pathways can be postulated.

For instance, the selective reduction of one carbonyl group could lead to the formation of either 6-methyl-3-hydroxybenzofuran-2(3H)-one or 6-methyl-2-hydroxybenzofuran-3(2H)-one. A more extensive reduction could result in the corresponding diol, 6-methyl-2,3-dihydroxy-2,3-dihydrobenzofuran. The regioselectivity of the initial reduction step would likely be influenced by the electronic effects of the fused benzene ring and the methyl group.

A regioselective synthesis of 7-methylbenzofuran-2(3H)-one has been reported, which, although a constitutional isomer, underscores the possibility of achieving selective transformations on the benzofuranone core. oregonstate.edu The synthesis involved a Diels-Alder based cascade followed by treatment with trifluoroacetic acid. oregonstate.edu

Table 1: Plausible Reduced Products of this compound

| Starting Material | Potential Reduced Product |

| This compound | 6-methyl-3-hydroxybenzofuran-2(3H)-one |

| This compound | 6-methyl-2-hydroxybenzofuran-3(2H)-one |

| This compound | 6-methyl-2,3-dihydrobenzofuran-2,3-diol |

This table presents hypothetical reduction products based on the general reactivity of diones.

Rearrangements under Redox Conditions

The benzofuran scaffold is known to undergo various rearrangement reactions, particularly under redox or photochemical conditions. For this compound, the presence of the dione functionality opens up possibilities for unique rearrangements.

While direct evidence for rearrangements of this compound is absent in the current literature, studies on other benzofuran derivatives provide valuable insights. For example, photoinduced 6π-electrocyclization has been shown to induce rearrangements in 2-(benzofuran-2-yl)-3-phenylpyridines, leading to the formation of complex polycyclic structures. Although this system is structurally different, it highlights the propensity of the benzofuran ring to participate in pericyclic reactions.

It is conceivable that under specific redox conditions, this compound could undergo ring-opening and subsequent recyclization, potentially leading to isomeric structures or entirely different heterocyclic systems. The specific pathway would be dictated by the reagents and reaction conditions.

Transition Metal-Catalyzed Reactions Involving this compound as a Substrate or Ligand

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds. While direct applications involving this compound are not documented, the extensive use of related benzofuran derivatives in cross-coupling and cycloaddition reactions provides a strong basis for predicting its potential reactivity.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Should a halogenated derivative of this compound be prepared (e.g., a bromo- or iodo-substituted analogue), it would likely serve as a competent substrate in various cross-coupling reactions.

The synthesis of 2-arylbenzo[b]furan derivatives via palladium-catalyzed Suzuki cross-coupling reactions of 2-(4-bromophenyl)benzofuran (B12281498) with arylboronic acids has been successfully demonstrated, showcasing the utility of this approach for functionalizing the benzofuran core. nih.gov Similarly, palladium-catalyzed C-H arylation of benzofurans represents another powerful strategy for their modification. uri.edunih.gov These examples strongly suggest that a suitably activated this compound could participate in a range of palladium-catalyzed transformations.

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Type | Coupling Partners | Potential Product |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted this compound |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted this compound |

| Buchwald-Hartwig Amination | Amine | Amino-substituted this compound |

| Heck Coupling | Alkene | Alkenyl-substituted this compound |

This table outlines hypothetical cross-coupling reactions assuming the availability of a halogenated precursor.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The electron-deficient nature of the α,β-unsaturated dione system within this compound makes it a potential candidate for participating in cycloaddition reactions. In particular, [3+2] cycloaddition reactions could offer a direct route to complex spirocyclic or fused heterocyclic systems.

While no specific examples involving this compound have been reported, the use of benzofuranones in cycloaddition reactions is known. For instance, DBU-catalyzed [3+2] cycloaddition of benzoaurones with 3-homoacyl coumarins has been utilized to synthesize spiro[benzofuranone-cyclopentane] compounds. scispace.com This demonstrates the capability of the benzofuranone scaffold to act as a two-atom component in cycloadditions.

Rhodium-catalyzed [2+2+2] cycloadditions of phenol-linked 1,6-diynes with alkynes have also been employed for the flexible synthesis of fused benzofuran derivatives, indicating that the benzofuran system can be constructed through cycloaddition strategies. uri.edu It is therefore plausible that this compound, or a derivative thereof, could act as a dienophile or dipolarophile in various cycloaddition reactions, leading to the construction of novel and complex molecular architectures.

Derivatization Strategies and Functional Group Transformations

Synthesis of Substituted Benzofuran-2-ones and Benzofuran-3-ones from the Dione (B5365651) Precursor

The selective reduction of one of the carbonyl groups in 6-methylbenzofuran-2,3-dione is a primary strategy to access substituted benzofuran-2-ones and benzofuran-3-ones. The choice of reducing agent and reaction conditions dictates the regioselectivity of the reduction.

For instance, the synthesis of 6-methylbenzofuran-2(3H)-one can be achieved through the selective reduction of the C3-carbonyl group. This can be accomplished using mild reducing agents that preferentially attack the more reactive ketone at the 3-position. Conversely, the synthesis of 6-methylbenzofuran-3(2H)-one requires the selective reduction of the C2-carbonyl group, which is part of an ester-like functionality and generally less reactive. This may necessitate the use of more specialized reducing agents or a multi-step protection-reduction-deprotection sequence.

Further derivatization of the resulting hydroxyl group in the intermediate lactols, followed by reduction, can also lead to a range of substituted benzofuranones. These methods allow for the controlled synthesis of either isomer, providing access to distinct classes of compounds from a common precursor.

| Precursor | Target Compound | General Transformation |

| This compound | 6-Methylbenzofuran-2(3H)-one | Selective reduction of the C3-carbonyl |

| This compound | 6-Methylbenzofuran-3(2H)-one | Selective reduction of the C2-carbonyl |

Incorporation into Complex Heterocyclic and Spiro Systems

The reactivity of the dione functionality in this compound makes it an excellent starting material for the construction of more complex molecular architectures, including spirocyclic and fused heterocyclic systems.

Spiro compounds, characterized by two rings sharing a single atom, can be synthesized from this compound through reactions involving the C3-carbonyl group. This position is analogous to the C3-carbonyl in isatins, which are well-known precursors for spirooxindoles. beilstein-journals.org

One common approach is the Knoevenagel condensation of the C3-carbonyl with active methylene (B1212753) compounds, followed by a Michael addition or other cyclization reactions. For example, a three-component reaction between this compound, an arylamine, and a C-H acid like cyclopentane-1,3-dione could potentially yield spiro[dihydropyridine-benzofuranone] derivatives, analogous to the synthesis of spiro[dihydropyridine-oxindoles]. beilstein-journals.org

Another strategy involves the [3+2] cycloaddition of azomethine ylides, generated in situ from the condensation of an amino acid with the C3-carbonyl of the dione, with various dipolarophiles. This approach would lead to the formation of complex spiro-pyrrolidine-benzofuranone systems. The synthesis of optically enriched spirocyclic benzofuran-2-ones has been achieved through double-Michael additions of benzofuran-2-ones to dienones, a strategy that could be adapted for dione precursors. nih.gov

| Starting Materials | Resulting Spiro System |

| This compound, arylamine, cyclopentane-1,3-dione | Spiro[dihydropyridine-benzofuranone] |

| This compound, amino acid, dipolarophile | Spiro-pyrrolidine-benzofuranone |

| Substituted benzofuran-2-ones, divinyl ketones | Spirocyclic benzofuran-2-ones |

The construction of fused ring systems involves the annulation of new rings onto the existing benzofuran (B130515) framework. libretexts.org For this compound, this can be achieved through reactions involving the aromatic ring, the methyl group, or the dione functionality.

One potential route is the Friedel-Crafts acylation or alkylation of the aromatic ring, followed by an intramolecular cyclization to form a new fused ring. The position of the methyl group at C6 influences the regioselectivity of such electrophilic aromatic substitutions.

Alternatively, the dione moiety can be used to construct fused heterocycles. For instance, condensation with binucleophiles such as o-phenylenediamine (B120857) or o-aminophenol could lead to the formation of fused quinoxaline (B1680401) or benzoxazine (B1645224) rings, respectively. These reactions often proceed under acidic or thermal conditions and result in highly conjugated polycyclic systems. The general principles of fusion nomenclature are used to name these complex structures. acdlabs.com

Functionalization of the Methyl Group and Aromatic Ring Substituents

The methyl group and the aromatic ring of this compound offer additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

The C6-methyl group can be functionalized through various methods. Radical halogenation, for example, using N-bromosuccinimide (NBS), can introduce a bromine atom, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Oxidation of the methyl group can yield the corresponding carboxylic acid or aldehyde, which are valuable handles for further derivatization, such as amide or ester formation. The direct generation of a C,N-dianion has been used to functionalize the methyl group of 2-methylindole, and a similar strategy could potentially be applied to this compound. rsc.org

The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. The directing effects of the existing substituents (the methyl group and the fused furanone ring) will determine the position of the incoming electrophile. These newly introduced substituents can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer reactions to introduce a wide range of functionalities. organic-chemistry.orgnih.gov

| Site of Functionalization | Reaction Type | Potential Products |

| C6-Methyl Group | Radical Halogenation (e.g., with NBS) | 6-(Bromomethyl)benzofuran-2,3-dione |

| C6-Methyl Group | Oxidation | 6-Carboxybenzofuran-2,3-dione |

| Aromatic Ring | Electrophilic Nitration | Nitro-6-methylbenzofuran-2,3-dione |

| Aromatic Ring | Halogenation | Halo-6-methylbenzofuran-2,3-dione |

Structure-Based Derivatization for Mechanistic Probes and Scaffold Exploration

The derivatization strategies outlined above are instrumental in the rational design of molecules for specific applications, such as mechanistic probes and for exploring the structure-activity relationship (SAR) of the this compound scaffold.

By systematically modifying different parts of the molecule, researchers can investigate how these changes affect its biological activity or chemical properties. For example, introducing different substituents on the aromatic ring can probe the electronic and steric requirements for a particular biological target. Functionalizing the methyl group can explore interactions with specific pockets in a receptor or enzyme active site.

The synthesis of a library of derivatives with diverse functionalities allows for a comprehensive exploration of the chemical space around the core scaffold. This can lead to the identification of lead compounds with enhanced potency, selectivity, or improved physicochemical properties. Furthermore, the incorporation of reporter groups, such as fluorescent tags or biotin, through the derivatization of the scaffold can create valuable molecular probes for studying biological processes.

Spectroscopic and Advanced Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Derivative Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. For derivatives of 6-Methylbenzofuran-2,3-dione, NMR provides a detailed map of the proton and carbon framework, enabling the unambiguous assignment of the molecular skeleton and the stereochemistry of any modifications. The increasing complexity of synthetic derivatives necessitates the use of advanced one-dimensional and two-dimensional NMR techniques for complete characterization. ipb.ptsciforum.net

While 1D NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of individual nuclei, complex structures often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments resolve this ambiguity by revealing correlations between nuclei, thus establishing the connectivity of the molecular framework. harvard.edugithub.ioyoutube.com

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For a derivative of this compound, a COSY spectrum would reveal correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions. For instance, the proton at position 7 would show a cross-peak with the proton at position 5, and the proton at position 5 would, in turn, show a cross-peak with the proton at position 4.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons directly to the carbons to which they are attached (¹J C-H coupling). ipb.ptsdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. In the case of this compound, HSQC would show a correlation between the methyl protons and the C6-methyl carbon, as well as correlations for each aromatic proton and its corresponding carbon atom. The carbonyl carbons at C2 and C3, being quaternary, would not appear in an HSQC spectrum. github.io

A hypothetical summary of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (H-H) | HSQC Correlations (¹J C-H) | HMBC Correlations (ⁿJ C-H, n=2,3) |

| H4 | H5 | C4 | C3, C5, C7a |

| H5 | H4, H7 | C5 | C4, C6, C7 |

| H7 | H5 | C7 | C2, C5, C6, C7a |

| 6-CH₃ | - | C(CH₃) | C5, C6, C7 |

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. These processes can include bond rotations, ring inversions, and other conformational changes. While no specific DNMR studies on this compound were found in the surveyed literature, studies on structurally analogous compounds like 1,2-diacylbenzenes provide insight into potential dynamic processes. These studies reveal that hindered rotation around aryl-carbonyl bonds can lead to the existence of distinct conformers at low temperatures, which interconvert at higher temperatures. The free energy of activation for these rotational processes can be determined by analyzing the temperature-dependent changes in the NMR line shapes. For derivatives of this compound, DNMR could potentially be used to study the rotational barrier around the bond connecting a substituent to the benzofuran (B130515) ring system, providing valuable information about the molecule's conformational flexibility.

Advanced Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uklibretexts.org

In the context of this compound, electron impact (EI) or electrospray ionization (ESI) would generate a molecular ion (M⁺˙). This high-energy ion would then undergo a series of fragmentation reactions, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a "fingerprint" that can confirm the identity of the compound and its derivatives.

Studies on related 2-aroylbenzofuran derivatives have shown that fragmentation often initiates at the benzofuran core and the aroyl substituent. nih.gov For this compound, a plausible fragmentation pathway would likely involve:

Loss of CO: The dione (B5365651) moiety contains two carbonyl groups, and the sequential loss of carbon monoxide (CO) molecules is a common fragmentation pathway for such compounds, leading to significant peaks at M-28 and M-56.

Loss of a methyl radical: Cleavage of the methyl group from the C6 position would result in a fragment at M-15.

Retro-Diels-Alder reaction: The furan (B31954) ring could undergo a retro-Diels-Alder reaction, leading to further fragmentation.

A hypothetical fragmentation table for this compound (Molecular Weight: 176.15 g/mol ) is presented below.

| m/z | Proposed Fragment | Formula | Notes |

| 176 | [M]⁺˙ | [C₉H₆O₃]⁺˙ | Molecular Ion |

| 161 | [M - CH₃]⁺ | [C₈H₃O₃]⁺ | Loss of methyl radical |

| 148 | [M - CO]⁺˙ | [C₈H₆O₂]⁺˙ | Loss of one carbon monoxide molecule |

| 120 | [M - 2CO]⁺˙ | [C₇H₆O]⁺˙ | Loss of two carbon monoxide molecules |

| 92 | [C₆H₄O]⁺˙ | [C₆H₄O]⁺˙ | Fragment from cleavage of the heterocyclic ring |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of every atom in the molecule, as well as the bond lengths, bond angles, and torsional angles.

| Parameter | Description | Significance for this compound Derivatives |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides fundamental information about the crystal packing. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Determines the arrangement of molecules within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the covalent structure and can indicate strain or unusual bonding. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the 3D shape and orientation of substituents. |

| Intermolecular Contacts | The distances between atoms of neighboring molecules. | Identifies hydrogen bonds, van der Waals forces, and π-stacking interactions. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. cardiff.ac.uk These techniques are highly sensitive to the types of chemical bonds present in a molecule and are therefore excellent for identifying functional groups. nih.gov

For this compound, the most characteristic vibrational modes would be associated with the carbonyl (C=O) groups and the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. These would typically appear in the region of 1700-1800 cm⁻¹. The exact positions of these bands can provide information about the electronic environment of the carbonyl groups. A study on the related compound 2(3H)-benzofuranone showed a strong carbonyl stretching frequency in this region. nih.gov Aromatic C-H and C=C stretching vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. cardiff.ac.uk For this compound, the symmetric vibrations of the aromatic ring are expected to be strong in the Raman spectrum. The carbonyl stretches would also be visible, although they may be weaker than in the IR spectrum.

Vibrational spectroscopy is also a valuable tool for monitoring the progress of reactions. For example, in a reaction involving the modification of one of the carbonyl groups of this compound, the disappearance of the corresponding C=O stretching band and the appearance of new bands (e.g., an O-H stretch if the carbonyl is reduced to an alcohol) can be tracked in real-time.

A table of expected key vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| C=O (Dione) | Symmetric & Asymmetric Stretch | 1700 - 1800 | Strong in IR, variable in Raman |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to strong in both IR and Raman |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to weak in IR |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium in IR |

| C-O (Ether) | Stretch | 1000 - 1300 | Strong in IR |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

The primary difference between this compound and 6-methylisatin (B72448) lies in the heteroatom at the 1-position (oxygen vs. nitrogen). This difference influences the electronic distribution within the molecule but the fundamental types of electronic transitions are expected to be similar.

UV-Visible Absorption Spectroscopy

The UV-Visible spectrum of compounds like isatin (B1672199) typically displays two main absorption bands. nih.govresearchgate.net These correspond to π→π* and n→π* electronic transitions. nih.govresearchgate.net

π→π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In isatin, these transitions are observed in the 260–350 nm range and are associated with the aromatic ring system. nih.gov The position and intensity of these bands are sensitive to the electronic nature of substituents on the aromatic ring. An increase in the electron-donating ability of a substituent typically leads to a bathochromic (red) shift of the absorption maximum. nih.gov

n→π Transitions:* These are typically lower in intensity and appear at longer wavelengths (350–600 nm for isatin) compared to π→π* transitions. nih.gov They involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms in the carbonyl groups) to an antibonding π* orbital. These transitions can sometimes exhibit some charge transfer character. researchgate.net

For this compound, the presence of the methyl group, an electron-donating group, on the benzene ring is expected to cause a slight bathochromic shift in the π→π* transition compared to the unsubstituted benzofuran-2,3-dione (B1329812). The solvent environment can also influence the position of these absorption bands.

To illustrate the typical absorption data for a related compound, the following table presents the UV-Visible absorption data for isatin in different solvents.

Table 1: UV-Visible Absorption Data for Isatin

| Solvent | π→π* λmax (nm) | n→π* λmax (nm) |

|---|---|---|

| Ethanol | 249, 296 | 420 |

| Methanol | 297 | 416 |

Data sourced from Khalil and Al-Seif (2008). researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and its environment.

While specific fluorescence data for this compound is not available, studies on isatin derivatives show that they can exhibit fluorescence. acs.org The introduction of different substituents can modulate the fluorescence intensity and shift the emission wavelength. For instance, the introduction of an amino group on the benzene ring of isatin derivatives has been shown to lead to longer emission wavelengths. acs.org Similarly, extending the conjugated system can enhance fluorescence intensity and cause a red-shift in the emission spectrum. acs.org

The study of benzofuran derivatives has also shown that structural modulation significantly impacts their photophysical properties, including fluorescence. rsc.orgnih.gov For example, the introduction of electron-donating or electron-withdrawing substituents can alter the fluorescence quantum yield and emission maxima. nih.gov

Given these observations, it is plausible that this compound would exhibit fluorescence, likely with an emission spectrum that is influenced by solvent polarity and the electronic nature of the dione system. Detailed experimental studies would be required to fully characterize its emissive properties.

Theoretical and Computational Studies of 6 Methylbenzofuran 2,3 Dione

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the electronic structure and reactivity of molecules like 6-Methylbenzofuran-2,3-dione. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

DFT has proven to be a reliable method for studying benzofuran (B130515) derivatives, offering a good balance between computational cost and accuracy. For instance, calculations on 1-benzofuran-2-carboxylic acid using the B3LYP functional with a 6-31G(d,p) basis set have shown excellent agreement between calculated and experimental vibrational frequencies and geometric parameters. Such studies provide confidence in applying similar levels of theory to this compound to predict its properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The energy and shape of these orbitals are crucial in determining how a molecule will interact with other reagents. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic or basic character. youtube.comnih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For benzofuran derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. jetir.orgresearchgate.net For example, in a study of 7-methoxy-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO energy gap of 4.189 eV suggested high polarizability and reactivity. jetir.org Similar calculations for this compound would allow for a prediction of its electronic properties and reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 |

| 7-Methoxy-benzofuran-2-carboxylic acid | -5.987 | -1.798 | 4.189 |

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net These maps are generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

In a study of benzofuranones, ESP maps were used to visualize the molecular surface, with red and blue spheres representing the significant positive and negative potentials. researchgate.net For this compound, an ESP map would likely show negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential near the carbonyl carbon atoms, suggesting they are electrophilic centers.

Conformational Analysis and Energy Landscape Mapping

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to map the energy landscape that governs the transitions between them.

For substituted benzenes and benzofurans, computational methods like molecular mechanics and DFT are employed to explore the potential energy surface. nih.govrsc.org These studies can determine the preferred torsional angles and the energy barriers to rotation around single bonds. For example, in a study of substituted benzenes, a combination of molecular mechanics and ab initio calculations was used to determine the conformations of various derivatives. rsc.org

For this compound, conformational analysis would focus on the orientation of the methyl group relative to the benzofuran ring system. While the core benzofuran-2,3-dione (B1329812) structure is largely planar, the rotation of the methyl group's hydrogen atoms would be a key conformational variable. Mapping the energy as a function of this rotation would reveal the most stable arrangement and the energy barriers between different staggered and eclipsed conformations.

Reaction Pathway Modeling and Transition State Identification

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Reaction pathway modeling uses computational methods to trace the minimum energy path along a reaction coordinate.

For benzofuran synthesis, quantum chemical calculations have been used to investigate the mechanism of formation from precursors like 1,3-dichloropropene. researchgate.net These studies calculate the free energies of reaction and activation for proposed elementary steps, allowing for the determination of the most likely reaction pathway. researchgate.net

In the context of this compound, reaction pathway modeling could be used to investigate its reactivity in various chemical transformations, such as cycloaddition reactions or reactions with nucleophiles. For example, the reaction of a dione (B5365651) with a nucleophile could be modeled to identify the transition state for the addition to one of the carbonyl groups. By calculating the activation energy for different possible reaction pathways, the regioselectivity and stereoselectivity of the reaction can be predicted.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including the effects of solvent and other environmental factors. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, yielding a trajectory that describes the molecule's movements and interactions.

MD simulations have been used to study the behavior of furan-containing molecules on surfaces, providing insights into their adsorption and diffusion. youtube.com For benzofuran derivatives, DFT studies have investigated the influence of solvent polarity on their properties, showing that intermolecular interactions can significantly affect their stability and effectiveness. researchgate.net

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational dynamics. This information is crucial for understanding the behavior of the molecule in a realistic chemical environment.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Prediction (without clinical correlation)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. researchgate.net These models can then be used to predict the properties of new, untested compounds.

For benzofuran and dibenzofuran derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their activity as inhibitors of various enzymes. nih.govresearchgate.net These studies use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.net

A QSAR study involving this compound could be used to predict its reactivity or other mechanistic properties based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric, or thermodynamic in nature. By correlating these descriptors with experimentally observed reactivity for a series of related compounds, a predictive model can be developed.

| Descriptor Type | Examples | Predicted Property |

|---|---|---|

| Electronic | HOMO energy, LUMO energy, Dipole moment | Reactivity, Polarizability |

| Steric | Molecular volume, Surface area, Molar refractivity | Binding affinity, Accessibility of reactive sites |

| Thermodynamic | Heat of formation, Hydration energy | Stability, Solubility |

| Topological | Connectivity indices, Shape indices | Overall molecular structure-property relationships |

Exploration of Molecular Interactions and Biochemical Mechanism Studies

Investigation of Enzyme Inhibition Mechanisms by Benzofuran-2,3-dione (B1329812) Scaffolds

Studies on various benzofuran (B130515) derivatives have identified several enzyme targets. For instance, certain benzofuran derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like N-myristoyltransferase, which is involved in fungal infections. nih.gov Specifically, pyridyl-benzofuran derivatives have shown potent inhibition of this enzyme with IC50 values in the nanomolar range. nih.gov

The presence and position of substituents on the benzofuran ring can significantly influence enzyme inhibitory potency. For example, in studies of menthofuran (B113398) analogues as inhibitors of human cytochrome P450 (CYP) 2A6, the presence of a methyl group at the 6-position was found to be important for the potency of inhibition. jst.go.jp This suggests that the 6-methyl group in 6-Methylbenzofuran-2,3-dione could play a crucial role in its interaction with specific enzyme targets.

The following table summarizes the inhibitory activities of some benzofuran derivatives against various enzymes, highlighting the potential for this class of compounds to act as enzyme inhibitors.

| Compound/Scaffold | Target Enzyme | Finding | Reference |

| Pyridyl-benzofuran derivatives | N-myristoyltransferase | Compounds showed potent enzyme inhibition with IC50 values as low as 0.0057 µM. | nih.gov |

| 3,6-dimethylbenzofuran | CYP2A6 | Aromatization of the cyclohexane (B81311) ring of menthofuran to form 3,6-dimethylbenzofuran decreased the potency of CYP2A6 inhibition compared to menthofuran, but the 6-methyl group was noted as important for potency. | jst.go.jp |

| 6-Benzofurylpurine | Mycobacterium tuberculosis (MTB) DNA gyrase B | Found to be a highly potent inhibitor with an IC90 of less than 0.60 µM. | nih.gov |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Mycobacterium tuberculosis H37Rv | Exhibited the most activity with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. | nih.gov |

The mechanism of enzyme inhibition by benzofuran derivatives can vary. Computational docking studies on furan-oxadiazole derivatives as tyrosinase inhibitors suggest that these compounds can bind to the active site of the enzyme where copper atoms are present, indicating a competitive mode of inhibition. nih.gov The specific type of inhibition (e.g., competitive, non-competitive, or mixed) would depend on the specific enzyme and the binding mode of the inhibitor. For this compound, detailed kinetic studies would be necessary to elucidate its precise inhibitory mechanism against any identified target enzymes.

Receptor Binding Studies and Ligand-Target Interactions at the Molecular Level

The interaction of small molecules with biological receptors is a cornerstone of drug discovery. While specific receptor binding data for this compound is not available, computational and experimental studies on related benzofuran structures provide a framework for understanding its potential ligand-target interactions.

Molecular docking is a powerful tool to predict the binding orientation and affinity of a small molecule to its protein target. researchgate.net Numerous studies have employed this technique to investigate the interactions of benzofuran derivatives with various receptors. For instance, docking studies of novel [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives against the main protease of COVID-19 have shown good theoretical affinity, with binding scores ranging from -9.37 to -11.63 kcal/mol. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. d-nb.info

For this compound, in silico docking studies could be performed to predict its binding to a variety of receptors, providing initial hypotheses about its potential biological targets. The 6-methyl group would be a key feature to consider in these simulations, as it can influence the compound's fit and interactions within a binding pocket.

To experimentally validate the predictions from computational studies, biophysical techniques are employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two common methods used to characterize the binding affinity and thermodynamics of ligand-receptor interactions. While no such studies have been reported for this compound, these techniques would be essential to confirm any predicted binding interactions and to quantify the binding constants (K_D) and thermodynamic parameters (ΔH, ΔS).

Modulatory Effects on Defined Cellular Pathways (Mechanistic Investigations)

The biological activity of a compound is ultimately manifested through its effects on cellular pathways. Benzofuran derivatives have been shown to modulate various signaling pathways. For example, certain synthetic benzofuran derivatives have been found to inhibit the activity of tumor necrosis factor-α converting enzyme (TACE), a key enzyme in the inflammatory pathway. nih.gov Furthermore, some benzofuran derivatives have demonstrated the ability to inhibit NF-κB transcriptional activity, a critical pathway involved in inflammation and cancer. rsc.org

The specific effects of this compound on cellular pathways would need to be investigated through in vitro cell-based assays. Such studies would involve treating cells with the compound and measuring changes in the activity of specific pathways, for example, by monitoring the expression levels of key proteins or reporter gene assays.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a compound with its biological target. For the benzofuran class, extensive SAR studies have been conducted, providing insights into how modifications to the core structure affect biological activity.

The position of substituents on the benzofuran ring system is a critical determinant of biological activity. nih.gov In the case of this compound, the methyl group at the 6-position is expected to significantly influence its interactions with biological targets.

Studies on other benzofuran derivatives have shown that substitutions at various positions can dramatically alter their inhibitory profiles. For instance, in a series of benzofuran derivatives targeting antibacterial activity, substitutions at the C-6 and C-3 positions were found to greatly impact antibacterial activity and strain specificity. nih.gov Compounds bearing a hydroxyl group at C-6 demonstrated excellent antibacterial activities. nih.gov Another study on benzofuran derivatives showed that compounds with a methoxy (B1213986) group at the C-6 position had higher activity compared to those with the same group at the C-7 position. nih.gov

These findings suggest that the 6-position is a key site for modulating the biological activity of benzofuran compounds. A systematic positional scanning of the methyl group in this compound, along with the introduction of other substituents at various positions, would be a valuable strategy to optimize its potential as a modulator of specific biological pathways.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. This approach is widely used in drug discovery to design new molecules with improved potency and selectivity.

For the benzofuran scaffold, pharmacophore models have been developed to understand their interaction with various targets. For example, in the design of 2,3-dihydrobenzofuran (B1216630) derivatives as PDE1B inhibitors, pharmacophore screening was a key step in identifying lead compounds. nih.gov Similarly, ligand-steered modeling has been used to predict the binding mode of 2,3-dihydro-1-benzofuran derivatives to the cannabinoid receptor 2. nih.gov

A pharmacophore model for this compound would likely include features such as a hydrogen bond acceptor (from the dione (B5365651) oxygens), a hydrophobic feature (from the benzene (B151609) ring and methyl group), and an aromatic ring feature. Such a model could be used to screen virtual libraries of compounds to identify other molecules with similar activity or to guide the synthesis of new derivatives with optimized interactions with a specific biological target.

Role as a Mechanistic Probe in Biochemical Pathways

Given its potential to interact with specific enzymes and proteins, this compound could serve as a valuable mechanistic probe in biochemical pathways. A mechanistic probe is a small molecule that can be used to study the function of a specific protein or pathway in a controlled manner.

The reactivity of the dione moiety in this compound makes it a potential covalent modifier of certain proteins, which could be a useful property for a mechanistic probe. By selectively inhibiting a particular enzyme or blocking a specific PPI, this compound could help to elucidate the role of that protein or interaction in a complex biological system.

For example, if this compound is found to be a selective inhibitor of a particular kinase, it could be used to study the downstream signaling events that are regulated by that kinase. This information could be invaluable for understanding disease mechanisms and for the development of new therapeutic strategies.

Applications in Materials Science and Advanced Chemical Technologies

Utilization as a Synthetic Building Block for Polymers and Copolymers

The dione (B5365651) structure within 6-Methylbenzofuran-2,3-dione suggests its potential as a monomer for ring-opening polymerization (ROP), a common method for producing polyesters and polyamides. uc.pt The strain in the five-membered lactone-like ring could facilitate its opening to form a linear polymer chain. This process is analogous to the polymerization of other cyclic esters and lactones, which is a well-established route to biodegradable polymers. nih.govrsc.orgnih.govresearchgate.net

The polymerization could theoretically proceed via different mechanisms, including anionic, cationic, or coordination-insertion pathways, depending on the initiator used. For instance, an alkoxide initiator could attack one of the carbonyl carbons, leading to the cleavage of the ester bond and the formation of a propagating chain.

Furthermore, the presence of the methyl group on the benzene (B151609) ring could influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. Copolymers could also be synthesized by introducing other cyclic monomers into the polymerization reaction, allowing for the fine-tuning of the material's properties for specific applications.

While direct experimental evidence for the polymerization of this compound is lacking, the synthesis of poly(ester amide)s from related cyclic monomers demonstrates the feasibility of this approach for creating functional polymers. rsc.orgtdx.catrsc.orgresearchgate.netmagtech.com.cn

Table 1: Potential Polymerization Characteristics of this compound

| Polymerization Method | Potential Initiators | Hypothetical Polymer Structure | Potential Polymer Properties |

| Anionic ROP | Alkoxides, Organometallic compounds | Linear polyester | Biodegradable, Potentially crystalline |

| Cationic ROP | Protic acids, Lewis acids | Linear polyester | Potentially amorphous |

| Coordination ROP | Metal complexes (e.g., Al, Sn) | Stereoregular polyester | Enhanced thermal and mechanical properties |

Integration into Supramolecular Assemblies and Frameworks

The carbonyl groups and the aromatic ring of this compound offer potential sites for non-covalent interactions, which are the basis of supramolecular chemistry. These interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, could enable the self-assembly of the molecule into well-defined supramolecular structures.

For example, the carbonyl oxygens could act as hydrogen bond acceptors, while the aromatic ring could participate in stacking interactions with other aromatic molecules. By chemically modifying the benzofuran (B130515) ring with specific functional groups, it might be possible to program the self-assembly process to create complex architectures such as nanotubes, vesicles, or gels.

The interaction of the dione moiety with metal ions could also lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and large surface areas, making them promising for applications in gas storage, separation, and catalysis. While research on benzofuran-based MOFs is still emerging, the principles of coordination chemistry suggest that this compound could serve as a valuable organic linker in the construction of such frameworks.

Application in Sensor Development and Chemo/Biosensors (focused on chemical detection)

Derivatives of the benzofuran scaffold have been successfully employed in the development of fluorescent chemosensors for the detection of various metal ions. chemisgroup.usnih.gov The underlying principle of these sensors is the change in their fluorescence properties upon binding to a specific analyte. The benzofuran ring often serves as the fluorophore, and the binding event modulates its electronic structure, leading to a detectable change in the fluorescence signal.

Theoretically, this compound could be functionalized to create a selective binding site for a target analyte. For instance, the introduction of a specific receptor unit onto the benzofuran ring could enable the selective detection of metal ions, anions, or neutral molecules. The dione functionality could also play a role in the sensing mechanism, for example, through a reaction with the analyte that alters the fluorescence of the molecule.

The development of a chemosensor based on this compound would involve its chemical modification to incorporate a recognition element and a signaling unit. The sensitivity and selectivity of the sensor would depend on the design of these components.

Table 2: Hypothetical Chemosensor Design Based on this compound

| Target Analyte | Proposed Receptor Unit | Potential Sensing Mechanism |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Crown ether, aza-crown ether | Chelation-enhanced fluorescence quenching/enhancement |

| Anions (e.g., F⁻, CN⁻) | Urea, thiourea | Hydrogen bonding induced colorimetric or fluorometric change |

| Neutral Molecules | Cavity-forming macrocycle | Host-guest complexation leading to spectral shifts |

Role in Catalysis and Organocatalysis

The dione moiety could participate in reactions as an electrophile or be transformed into other catalytically active functional groups. For example, it could be used to activate substrates through hydrogen bonding or other non-covalent interactions. Furthermore, the benzofuran scaffold could be modified with catalytically active groups, such as chiral amines or phosphines, to create enantioselective catalysts.

While no specific catalytic applications of this compound have been reported, the general principles of organocatalysis suggest that this compound could be a valuable starting point for the design of new catalysts for a range of organic reactions.

Advanced Functional Materials Development

The chemical versatility of this compound opens up possibilities for its incorporation into a variety of advanced functional materials. By leveraging the reactivity of its dione group and the modifiability of its aromatic ring, materials with tailored properties could be developed.

For instance, the ring-opening of the dione could be used to graft the molecule onto polymer backbones, thereby modifying the surface properties of materials. This could be useful for creating biocompatible coatings, anti-fouling surfaces, or materials with specific adhesion properties.

Furthermore, the incorporation of this compound into conjugated polymer systems could lead to new organic electronic materials. The benzofuran unit can contribute to the electronic properties of the polymer, and the dione group could be used to tune the energy levels and charge transport characteristics. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The development of furan-based copolyesters for applications like food packaging highlights the potential of furan-containing monomers in creating high-performance polymers. rsc.org

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis of 6-Methylbenzofuran-2,3-dione Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For derivatives of this compound, future research will likely prioritize green chemistry principles to minimize waste and energy consumption. researchgate.net

Key Areas of Focus:

Microwave-Assisted Synthesis: This technique has already shown promise in the synthesis of isatin-based Schiff bases, offering reduced reaction times and increased yields. researchgate.net Future work could explore its application to a wider range of this compound derivatives.

Catalyst-Free and Base-Free Reactions: The development of reactions that proceed efficiently without the need for catalysts or bases, particularly in aqueous media, represents a significant step towards sustainability. nih.gov Research into three-component reactions involving isatin (B1672199) analogs under such conditions is a promising avenue. nih.gov

Alternative Solvents: The use of water or other environmentally friendly solvents in place of traditional organic solvents is a key aspect of green synthesis. youtube.com

| Synthesis Strategy | Advantages | Potential Application for this compound |

| Microwave-assisted synthesis | Reduced reaction times, increased yields, cleaner reactions. researchgate.net | Synthesis of Schiff bases and other functionalized derivatives. |

| Catalyst-free and base-free reactions in aqueous media | Environmentally friendly, simplified work-up procedures. nih.gov | Multi-component reactions to generate diverse molecular scaffolds. |

| Use of green solvents | Reduced environmental impact and toxicity. youtube.com | As a reaction medium for various synthetic transformations. |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental design and accelerating discovery. For this compound, advanced computational methods can provide deep insights into its reactivity and biological interactions.

Promising Computational Techniques: